molecular formula C16H16N2O3S B300402 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide

1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide

Cat. No. B300402
M. Wt: 316.4 g/mol
InChI Key: UDAGPYPMUHLLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-N-phenyl-5-indolinecarboxamide, also known as NSC 686288, is a synthetic compound that has been widely studied for its potential therapeutic properties. This chemical compound belongs to the class of indolinecarboxamides, which have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 is not fully understood. However, several studies have suggested that 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of protein kinases, such as mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K). These protein kinases play a crucial role in cell proliferation, survival, and inflammation. Inhibition of these protein kinases by 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 leads to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 has been found to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 has been found to inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which play a crucial role in cell proliferation and survival. In addition, 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Moreover, it has been extensively studied for its potential therapeutic properties, which makes it an ideal candidate for further research. However, 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 also has some limitations. It has low solubility in aqueous solutions, which makes it difficult to use in some experiments. Moreover, its potential toxicity and side effects need to be further investigated.

Future Directions

For 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 include investigating its potential as a therapeutic agent, elucidating its mechanism of action, and optimizing its synthesis method.

Synthesis Methods

The synthesis of 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 involves the reaction of 5-bromoindoline-2-carboxylic acid with N-phenyl-1,2-ethanediamine in the presence of potassium carbonate and dimethyl sulfoxide. The resulting product is then treated with methylsulfonyl chloride to obtain 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Several studies have reported that 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and suppress tumor growth in animal models. Moreover, 1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide 686288 has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

1-(methylsulfonyl)-N-phenyl-5-indolinecarboxamide

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

1-methylsulfonyl-N-phenyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C16H16N2O3S/c1-22(20,21)18-10-9-12-11-13(7-8-15(12)18)16(19)17-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,17,19)

InChI Key

UDAGPYPMUHLLJW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3

solubility

2.3 [ug/mL]

Origin of Product

United States

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